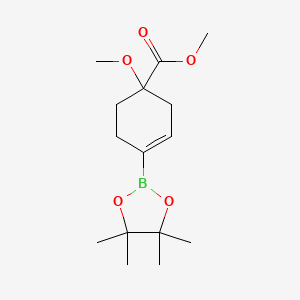

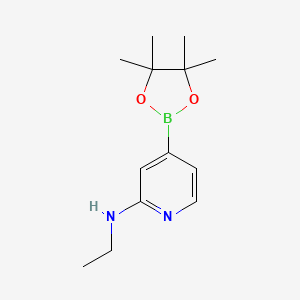

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves electrochemical methods and domino reactions. For instance, Methyl 4-tert-butylcyclohex-1-enecarboxylate undergoes electrochemical hydrodimerisation to form a dimer with axial cyclohexyl rings and methoxycarbonyl groups, as confirmed by X-ray crystallography . Another synthesis route for a pyridinyl isoxazole derivative starts with a domino 1,3-dipolar cycloaddition and elimination, indicating the versatility of cyclohexene derivatives in forming complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is often confirmed using X-ray crystallography, as seen in the study of Methyl 4-tert-butylcyclohex-1-enecarboxylate . The stereochemistry of these molecules is crucial, as it can dictate the outcome of reactions and the properties of the compounds. For example, the electrochemical hydrogenation of Methyl 4-tert-butylcyclohex-1-enecarboxylate results in different cis and trans isomers, which are influenced by reaction conditions and kinetic control .

Chemical Reactions Analysis

The chemical reactions involving cyclohexene derivatives are diverse. The electrochemical hydrodimerisation of Methyl 4-tert-butylcyclohex-1-enecarboxylate is stereoselective, leading to a specific dimeric structure . The antidepressant-like effect of a cyclohexanol derivative involves the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway, demonstrating the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives can be studied using various spectroscopic methods. For example, the FT-IR spectrum of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was recorded and analyzed, providing information on the vibrational wavenumbers and molecular interactions . The hyperpolarizability of this compound suggests potential for nonlinear optical properties, which could be relevant for the compound of interest as well .

Scientific Research Applications

Synthesis and Structural Analysis

- Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate has been used in the synthesis of boric acid ester intermediates with benzene rings. These compounds are obtained through a three-step substitution reaction and their structures are confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses are conducted using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

- The molecular electrostatic potential and frontier molecular orbitals of compounds involving this compound are investigated using DFT. This exploration reveals some physicochemical properties of these compounds (Huang et al., 2021).

Application in Prochelators and Cytoprotection

- Derivatives of this compound have been evaluated for their hydrolytic stability and efficiency in prochelator-to-chelator conversion. Notably, some derivatives have shown improved stability and increased efficiency in releasing chelators, which are useful for sequestering iron(III) and inhibiting iron-catalyzed oxidative damage in cells under oxidative stress (Wang & Franz, 2018).

Synthesis of Boric Acid Ester

- This compound is involved in the esterification reaction of boric acid, pinacol, and cyclohexanol. This synthesis is conducted in various ionic liquids, showing that specific conditions can significantly influence the yield of the reaction (Li-Zhen et al., 2010).

Safety and Hazards

The compound is sensitive to moisture. It has a flash point of 108°F. It is classified as an Eye Irritant 2 and Flammable Liquid 3. The recommended safety measures include avoiding sparks and open flames (P210) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

properties

IUPAC Name |

methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO5/c1-13(2)14(3,4)21-16(20-13)11-7-9-15(19-6,10-8-11)12(17)18-5/h7H,8-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLCSVZQYNFVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)